Steroid sulfatase-IN-6
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Overview
Description
Steroid sulfatase-IN-6 is a potent inhibitor of the enzyme steroid sulfatase. Steroid sulfatase is responsible for the hydrolysis of steroid sulfates, which plays a crucial role in the formation of biologically active steroids such as estrogens and androgens . Inhibitors of steroid sulfatase, such as this compound, are of significant interest due to their potential therapeutic applications in hormone-dependent cancers and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of Steroid sulfatase-IN-6 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Steroid sulfatase-IN-6 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Steroid sulfatase-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
Steroid sulfatase-IN-6 exerts its effects by inhibiting the enzyme steroid sulfatase. The inhibition occurs through the binding of the phenol sulfamate ester group to the active site of the enzyme, preventing the hydrolysis of steroid sulfates . This inhibition leads to a decrease in the formation of biologically active steroids, thereby reducing the proliferation of hormone-dependent cancer cells . The molecular targets and pathways involved include the estrogen and androgen receptors, as well as various signaling pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for the treatment of hormone-dependent cancers.
667 COUMATE: An irreversible steroid sulfatase inhibitor with a phenol sulfamate ester group, similar to Steroid sulfatase-IN-6.
Dual aromatase-sulfatase inhibitors: Compounds that inhibit both aromatase and steroid sulfatase, providing a dual mechanism of action for the treatment of hormone-dependent cancers.
Uniqueness
This compound is unique due to its high potency and selectivity for steroid sulfatase. Its phenol sulfamate ester group is a key feature that distinguishes it from other inhibitors . Additionally, its ability to inhibit steroid sulfatase without affecting other enzymes makes it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C19H21NO6S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(11aS)-8-ethyl-11a-methyl-1,4-dioxo-3,3a,10,11-tetrahydro-2H-indeno[4,5-c]chromen-7-yl] sulfamate |
InChI |
InChI=1S/C19H21NO6S/c1-3-10-8-12-11-6-7-19(2)13(4-5-16(19)21)17(11)18(22)25-15(12)9-14(10)26-27(20,23)24/h8-9,13H,3-7H2,1-2H3,(H2,20,23,24)/t13?,19-/m0/s1 |
InChI Key |
VZOMCTLFPWBHMX-YFKXAPIDSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CC[C@]4(C3CCC4=O)C |
Canonical SMILES |
CCC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
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